Lithium trihydroxy(pyridin-2-yl)borate
Overview
Description
Lithium trihydroxy(pyridin-2-yl)borate is a chemical compound with the molecular formula C5H7BLiNO3 . It is also known by its IUPAC name: lithium;trihydroxy (2-pyridyl)boranuide .
Synthesis Analysis
The synthesis of Lithium trihydroxy(pyridin-2-yl)borate involves several steps. In one method, 2-bromo-pyridine is combined with n-butyllithium and Triisopropyl borate in tetrahydrofuran, hexane, and toluene at temperatures ranging from -78 to 0℃ for 3.75 hours. This is followed by the addition of isopropyl alcohol .Molecular Structure Analysis
The molecular structure of Lithium trihydroxy(pyridin-2-yl)borate is represented by the InChI code: 1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 . The molecular weight of the compound is 146.87 .Physical And Chemical Properties Analysis
Lithium trihydroxy(pyridin-2-yl)borate is a solid at room temperature . It has a molecular weight of 146.87 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Modified Suzuki–Miyaura Cross-Coupling Reactions
Lithium trihydroxy(pyridin-2-yl)borate salts have been synthesized and used in modified Suzuki–Miyaura cross-coupling reactions. These pyridyl lithium trihydroxy and triisopropoxy 2-borate salts provide a viable alternative to unstable 2-pyridylboronic acids and their derivatives, offering a shelf-stable, isolable, and characterizable option for these reactions. This innovation opens up new possibilities for cross-coupling chemistry, particularly with sp2-hybridized nitrogen-containing heterocycles, enhancing the synthesis of complex organic molecules (Chen et al., 2012).
Pyrotechnic Colorants
The lithium salts of dihydrobis(pyrazol-1-yl)borate and similar compounds have been evaluated for their use as strontium- and chlorine-free red pyrotechnic colorants. These compounds have been found suitable for imparting red color to a pyrotechnic flame, addressing environmental and health concerns associated with traditional materials. Their high nitrogen content and the properties of a low combustion temperature and a reducing flame atmosphere make them promising candidates for the development of environmentally friendly pyrotechnics (Dufter et al., 2019).
Lithium Battery Electrolytes
Tris[2H-hexafluoroisopropyl)borate (THFPB) has been synthesized and studied as an additive for lithium battery electrolytes. The addition of THFPB to lithium battery electrolytes shows significant improvements in conductivity enhancement and electrochemical stability. This compound provides a potential solution for enhancing the performance of lithium batteries, particularly in terms of cycling efficiency and cycleability, by improving the interfacial stability between the electrolyte and the electrodes (Sun et al., 2002).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H320-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
Mechanism of Action
Target of Action
It is known that the compound has a boron atom and a lithium ion, which can coordinate with various biological targets .
Mode of Action
Lithium Trihydroxy(pyridin-2-yl)borate is an organoboron compound that exhibits certain reactivity due to the presence of a coordinated boron atom and lithium ion .
Pharmacokinetics
It is soluble in polar solvents such as water and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium Trihydroxy(pyridin-2-yl)borate. It is generally stored under an inert atmosphere and in a freezer, under -20°C . This suggests that the compound may be sensitive to oxygen and temperature.
properties
IUPAC Name |
lithium;trihydroxy(pyridin-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDMBPNLZOETGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=N1)(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BLiNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(pyridin-2-yl)borate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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